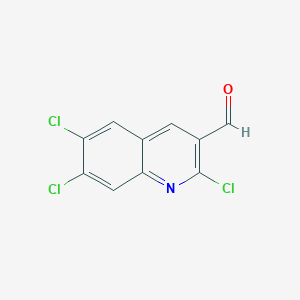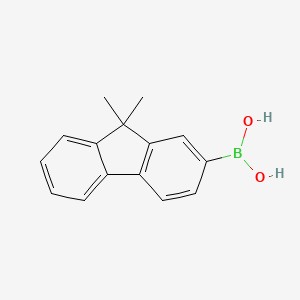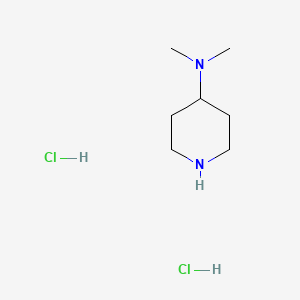
Cyclopropyl 2-methoxyphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl 2-methoxyphenyl ketone is a compound that can be associated with a variety of chemical reactions and synthetic methods. The structure of this compound includes a cyclopropyl group attached to a ketone, which is further substituted with a methoxyphenyl group. This structure is relevant to the field of organic chemistry due to its potential applications in the synthesis of complex molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, which yields 1,1-cyclopropane aminoketones that can be further transformed into compounds like 2-benzoyl quinolines . Another method includes the use of cyclopropenyl ketones in Diels-Alder reactions, which are highly reactive and can engage a range of dienes to produce products with quaternary stereogenic centers . Additionally, Lewis acid-mediated reactions of cyclopropyl aryl ketones with α-ketoesters have been developed to synthesize 5,6-dihydropyran-2-ones .
Molecular Structure Analysis
The molecular structure of cyclopropyl 2-methoxyphenyl ketone is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The methoxyphenyl group is an electron-donating substituent that can influence the electronic properties of the ketone, potentially affecting its reactivity in various chemical reactions.
Chemical Reactions Analysis
Cyclopropyl ketones participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloadditions with olefins under visible light photocatalysis to form highly substituted cyclopentane rings . Photochemical synthesis methods have also been developed to prepare functionalized cyclopropyl ketones, which involve irradiation of ketones with leaving groups adjacent to the carbonyl carbon . Furthermore, cyclopropyl aryl ketones can be opened to form l-acyl-l,l,3-tribromopropanes, which can cyclize to produce dibromotetrahydrofurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl 2-methoxyphenyl ketone would be influenced by both the cyclopropyl and methoxyphenyl groups. The cyclopropyl group is known for its ring strain and reactivity, which can lead to ring-opening reactions or participate in cycloadditions. The methoxyphenyl group can affect the polarity and solubility of the molecule, as well as its interaction with other chemical entities. The ketone functional group is a site of reactivity for nucleophilic addition reactions and can also undergo condensation reactions with various reagents.
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation Processes
Cyclopropyl 2-methoxyphenyl ketone may be implicated in the broader category of ketones used in catalytic oxidation processes. The oxidation of cyclohexane to produce ketone-alcohol oil, a precursor for nylon 6 and 6,6 production, involves the use of various catalysts and solvents. Studies have shown that metal and metal oxide loaded silica catalysts are particularly effective, offering high selectivity and conversion rates for producing ketone-alcohol oil (Abutaleb & Ali, 2021).
Asymmetric Hydrosilylation
The compound may also be relevant in the asymmetric hydrosilylation of ketones. New catalyst systems involving transition metals like rhodium, titanium, zinc, copper, and tin have been developed. These systems are highly effective and selective for the reduction of prochiral ketones, showcasing the potential of cyclopropyl 2-methoxyphenyl ketone in this chemical process (Riant, Mostefai, & Courmarcel, 2004).
Synthetic Applications in Medicinal Chemistry
Cyclopropyl 2-methoxyphenyl ketone may be a precursor or intermediate in the synthesis of compounds with specific biological activities. For instance, certain compounds have shown high tumor specificity and reduced toxicity in normal oral keratinocytes, highlighting the potential of cyclopropyl 2-methoxyphenyl ketone derivatives in cancer treatment (Sugita et al., 2017).
Catalysis with N-heterocyclic Silylene Complexes
The use of N-heterocyclic silylene (NHSi) transition metal complexes in catalysis could be relevant. These complexes have been employed in catalytic transformations like ketone hydrosilylation. Cyclopropyl 2-methoxyphenyl ketone could potentially be involved in or influence these catalytic processes, given its ketone group (Blom, Gallego, & Driess, 2014).
Bio-Based Energy Applications
In the context of sustainable energy, cycloalkanes, closely related to cyclopropyl compounds, play a significant role. They enhance jet fuel properties, such as density and heat of combustion. Cyclopropyl 2-methoxyphenyl ketone, due to its cyclopropyl group, may find applications or serve as a model compound in research geared towards developing sustainable energy solutions (Muldoon & Harvey, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclopropane derivatives are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
Cyclopropane derivatives are known to interact with their targets by imposing conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores, and leading to improved interactions with the target protein .
Biochemical Pathways
Cyclopropane derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Cyclopropane derivatives are generally known for their metabolic stability and favorable pharmacokinetic properties .
Result of Action
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .
Action Environment
The stability and efficacy of cyclopropane derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
cyclopropyl-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAIYFSKASLHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625314 |
Source


|
| Record name | Cyclopropyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-methoxyphenyl ketone | |
CAS RN |
400614-05-3 |
Source


|
| Record name | Cyclopropyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)
![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)






